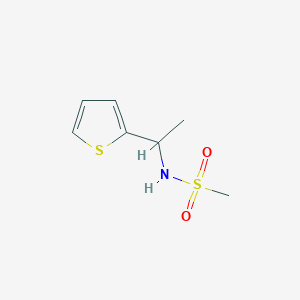
N-(1-thiophen-2-ylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-thiophen-2-ylethyl)methanesulfonamide, commonly known as TEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. TEMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
TEMS has been studied for its potential pharmaceutical applications, particularly in the treatment of cancer. Studies have shown that TEMS inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. TEMS has also been studied for its potential anti-inflammatory and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of TEMS involves inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. TEMS also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms contribute to the anti-cancer effects of TEMS.
Biochemical and Physiological Effects:
TEMS has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects. TEMS has also been shown to reduce the levels of certain enzymes and proteins involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor. TEMS has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEMS has several advantages as a potential pharmaceutical agent, including its ability to inhibit cancer cell growth and induce apoptosis. TEMS is also relatively well-tolerated in animal studies, indicating its potential for use in humans. However, TEMS has some limitations, including its low solubility in water and its potential to interact with other drugs.
Direcciones Futuras
There are several future directions for research on TEMS. One potential direction is to investigate the use of TEMS in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to study the effects of TEMS on other diseases, such as neurodegenerative disorders or cardiovascular diseases. Further studies are also needed to determine the optimal dosage and administration of TEMS for use in humans.
Conclusion:
TEMS is a promising chemical compound with potential pharmaceutical applications. Its anti-cancer, anti-inflammatory, and anti-oxidant effects, as well as its ability to inhibit histone deacetylases and carbonic anhydrase, make it a promising candidate for further research. While there are some limitations to its use, further studies on TEMS may lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
TEMS can be synthesized using various methods, including the reaction of 2-bromoethyl methyl sulfone with thiophenol in the presence of a base, or the reaction of 2-(methylsulfonyl)ethylthiophene with ammonia. The purity of TEMS can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-6(8-12(2,9)10)7-4-3-5-11-7/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJJLRZZPRVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

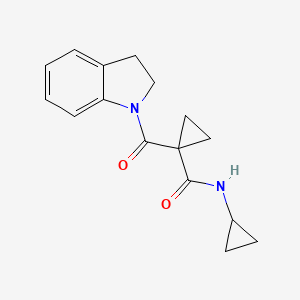
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
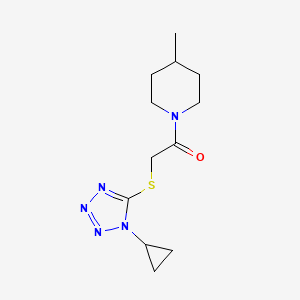
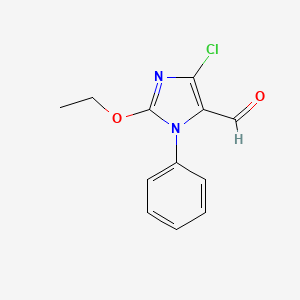
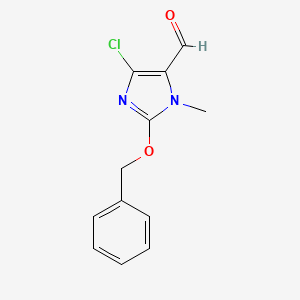

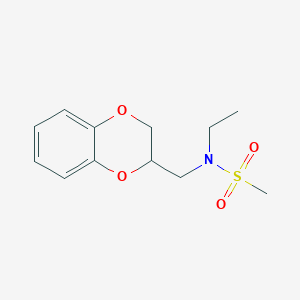
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
